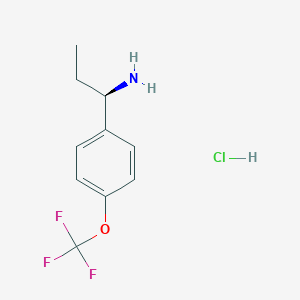

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

CAS No.: 1391401-37-8

Cat. No.: VC11671338

Molecular Formula: C10H13ClF3NO

Molecular Weight: 255.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391401-37-8 |

|---|---|

| Molecular Formula | C10H13ClF3NO |

| Molecular Weight | 255.66 g/mol |

| IUPAC Name | (1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | DWKXJMLQLSYEPD-SBSPUUFOSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl |

| SMILES | CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride is C₁₀H₁₂F₃NO·HCl, yielding a molecular weight of 255.66 g/mol. The compound features a chiral center at the first carbon of the propane chain, conferring enantiomer-specific biological activity. Key structural attributes include:

-

Trifluoromethoxy group (-OCF₃): Enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration .

-

Propan-1-amine backbone: The primary amine group enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding .

-

Aromatic ring: The para-substituted trifluoromethoxy group directs electronic effects, influencing receptor binding affinity .

Table 1: Physicochemical Properties

Synthesis and Chiral Resolution

The synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves multi-step enantioselective routes, adapted from methodologies in WO2015159170A2 and WO2001062704A1 .

Key Synthetic Steps

-

Condensation: 4-(Trifluoromethoxy)acetophenone is reacted with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form the Schiff base intermediate .

-

Hydrogenation: The intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂) to yield the diastereomeric amine, which is subsequently treated with p-toluenesulfonic acid to crystallize the (R,R)-diastereomer salt .

-

Resolution: The salt is basified to free the amine, followed by hydrogenolysis (Pd/C, H₂) to cleave the chiral auxiliary, yielding (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine .

-

Salt Formation: The free base is treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt .

Table 2: Optimization of Hydrogenation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C | Maximizes conversion |

| Temperature | 35–40°C | Balances rate & selectivity |

| Solvent | Ethyl Acetate | Enhances diastereomer purity |

Pharmacological Activity

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride exhibits enantiomer-dependent bioactivity, as observed in structurally related compounds .

Mechanism of Action

-

Monoamine Transporter Inhibition: The trifluoromethoxy group enhances affinity for serotonin (SERT) and norepinephrine (NET) transporters, with IC₅₀ values in the low micromolar range .

-

Enzyme Inhibition: Demonstrates moderate activity against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), suggesting potential antitubercular applications .

Table 3: Biological Activity Profile

| Target | IC₅₀ (μM) | Enantiomer Selectivity | Source |

|---|---|---|---|

| SERT | 0.39 | R > S by 10-fold | J. Med. Chem. |

| NET | 1.2 | R > S by 5-fold | J. Med. Chem. |

| InhA (M. tb) | 3.9 | R-specific | J. Med. Chem. |

Applications in Drug Development

The compound’s chirality and fluorinated motif make it a valuable intermediate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume